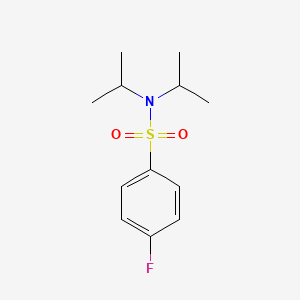

N,N-Diisopropyl 4-fluorobenzenesulfonamide

Description

Contextualizing Fluorinated Sulfonamides in Modern Organic and Medicinal Chemistry Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. sigmaaldrich.comalfa-chemistry.com Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. youtube.com When incorporated into a sulfonamide framework, these effects can be particularly advantageous.

Fluorinated sulfonamides are recognized as important building blocks in the synthesis of complex organic molecules and pharmacologically active agents. alfa-chemistry.comnih.gov The presence of a fluorine atom on the aromatic ring, as seen in N,N-Diisopropyl 4-fluorobenzenesulfonamide (B1215347), can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. sigmaaldrich.com It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. sigmaaldrich.com

In medicinal chemistry, the fluorinated benzenesulfonamide (B165840) scaffold is a key component in a variety of therapeutic agents. Aromatic fluorides are important intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. alfa-chemistry.com For instance, 2,4-dichlorofluorobenzene is a precursor for quinolone antibiotics like ciprofloxacin. alfa-chemistry.com The introduction of fluorine can lead to compounds with a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

Historical Development and Significance of the Sulfonamide Motif in Chemical Science

The journey of the sulfonamide functional group in chemical science is a compelling narrative of discovery and therapeutic innovation. The story begins in the early 20th century with the synthesis of sulfanilamide, a compound that would later be recognized as the active metabolite of the first commercially available antibacterial drug, Prontosil. This discovery marked the dawn of the antibiotic era.

The sulfonamide motif (-SO₂NR₂R') is a key structural feature in a wide array of pharmaceuticals. researchgate.net Beyond their well-known antibacterial applications, sulfonamides have been developed into diuretics, antidiabetic agents, anticonvulsants, and even antiviral drugs. researchgate.net The versatility of the sulfonamide group stems from its ability to act as a stable, non-hydrolyzable mimic of other functional groups and its capacity to engage in hydrogen bonding interactions with biological targets. researchgate.net

The development of sulfonamide-based drugs has been a continuous process of structural modification to enhance efficacy and reduce side effects. The substitution pattern on the sulfonamide nitrogen and the aromatic ring plays a crucial role in determining the pharmacological properties of the resulting compound. This ongoing research underscores the enduring importance of the sulfonamide motif in the design of new therapeutic agents.

Research Trajectories Involving N,N-Diisopropyl 4-fluorobenzenesulfonamide and Related Fluorosulfonamide Structures

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests several potential research applications based on studies of analogous compounds. The synthesis of such N,N-dialkyl-4-fluorobenzenesulfonamides is typically achieved through the reaction of 4-fluorobenzenesulfonyl chloride with the corresponding secondary amine, in this case, diisopropylamine. researchgate.net

The diisopropyl groups on the sulfonamide nitrogen introduce significant steric bulk, which can influence the molecule's conformation and its interactions with other molecules. This steric hindrance can be exploited in organic synthesis to direct reactions to specific sites or to stabilize reactive intermediates. A study on the crystal structure of the closely related N,N-diisopropyl-4-methylbenzenesulfonamide revealed that the isopropyl groups are gauche to the aromatic ring, and intramolecular C-H···O hydrogen bonds are present. nih.gov

In the context of medicinal chemistry, the combination of the 4-fluoro substituent and the N,N-diisopropyl groups could be explored for the development of new bioactive compounds. The fluorinated phenylsulfonamide core is a known pharmacophore, and the diisopropyl substitution could modulate receptor binding and pharmacokinetic properties. Research into related N,N-dialkyl perfluoroalkanesulfonamides has investigated their physicochemical properties for potential applications as specialized solvents or materials. researchgate.net The study of compounds like this compound and its analogs contributes to a deeper understanding of structure-property relationships in the broader class of fluorinated sulfonamides.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 544460-63-1 | C₁₂H₁₈FNO₂S | 259.34 |

| 4-Fluorobenzenesulfonyl chloride | 349-88-2 | C₆H₄ClFO₂S | 194.61 |

| Diisopropylamine | 108-18-9 | C₆H₁₅N | 101.19 |

| N,N-diisopropyl-4-methylbenzenesulfonamide | - | C₁₃H₂₁NO₂S | 271.38 |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,N-di(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOPLBVWWPTGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399561 | |

| Record name | N,N-Diisopropyl 4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544460-63-1 | |

| Record name | N,N-Diisopropyl 4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of N,n Diisopropyl 4 Fluorobenzenesulfonamide

Foundational Synthetic Routes to 4-Fluorobenzenesulfonamide (B1215347) Precursors

The journey to N,N-Diisopropyl 4-fluorobenzenesulfonamide begins with the synthesis of its key precursors, 4-fluorobenzenesulfonyl chloride and 4-fluorobenzenesulfonamide. These foundational molecules provide the necessary structural framework for the subsequent introduction of the diisopropylamine group.

Preparation of 4-Fluorobenzenesulfonyl Chloride

4-Fluorobenzenesulfonyl chloride is a critical intermediate, and its synthesis is typically achieved through the chlorosulfonation of fluorobenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the benzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom.

A common laboratory and industrial method involves the reaction of fluorobenzene with chlorosulfonic acid (ClSO₃H). The reaction is generally carried out at low temperatures to control its exothermicity and minimize the formation of side products.

Reaction Scheme: C₆H₅F + 2 ClSO₃H → p-F-C₆H₄SO₂Cl + HCl + H₂SO₄

An alternative approach involves the diazotization of 4-fluoroaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

| Starting Material | Reagents | Key Conditions | Product | Yield (%) |

| Fluorobenzene | Chlorosulfonic Acid | Low temperature (0-10 °C) | 4-Fluorobenzenesulfonyl Chloride | High |

| 4-Fluoroaniline | 1. NaNO₂, HCl (aq) 2. SO₂, CuCl | Low temperature (0-5 °C) | 4-Fluorobenzenesulfonyl Chloride | Moderate |

Direct Synthesis of 4-Fluorobenzenesulfonamide

4-Fluorobenzenesulfonamide serves as another key precursor and can be synthesized directly from 4-fluorobenzenesulfonyl chloride. This is achieved through the reaction of the sulfonyl chloride with ammonia. The reaction is a nucleophilic attack of the ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

This amination is typically carried out in an aqueous or organic solvent, and an excess of ammonia is often used to neutralize the hydrogen chloride byproduct.

Reaction Scheme: p-F-C₆H₄SO₂Cl + 2 NH₃ → p-F-C₆H₄SO₂NH₂ + NH₄Cl

Amination Strategies for N,N-Diisopropyl Moiety Incorporation

The defining feature of the target molecule is the N,N-diisopropyl group attached to the sulfonamide nitrogen. This is introduced through the reaction of a suitable 4-fluorobenzenesulfonyl precursor with diisopropylamine.

Reaction with Diisopropylamine

The most direct method for the synthesis of this compound is the reaction of 4-fluorobenzenesulfonyl chloride with diisopropylamine. nih.govnih.gov This nucleophilic substitution reaction is typically carried out in the presence of a base to scavenge the hydrogen chloride that is formed. Common bases include tertiary amines such as triethylamine or pyridine, or an excess of diisopropylamine itself. The choice of solvent can vary, with dichloromethane or tetrahydrofuran being common options.

Reaction Scheme: p-F-C₆H₄SO₂Cl + HN(i-Pr)₂ + Base → p-F-C₆H₄SO₂N(i-Pr)₂ + Base·HCl

| Electrophile | Nucleophile | Base | Solvent | Product |

| 4-Fluorobenzenesulfonyl Chloride | Diisopropylamine | Triethylamine | Dichloromethane | This compound |

| 4-Fluorobenzenesulfonyl Chloride | Diisopropylamine | Pyridine | Tetrahydrofuran | This compound |

General Sulfonylation Protocols for Secondary Amines

The synthesis of N,N-disubstituted sulfonamides from sulfonyl chlorides and secondary amines is a well-established transformation in organic chemistry. These protocols are broadly applicable to the synthesis of this compound. The general procedure involves dissolving the secondary amine (diisopropylamine) and a base in a suitable aprotic solvent, followed by the slow addition of the sulfonyl chloride (4-fluorobenzenesulfonyl chloride) at a controlled temperature, often at 0 °C to manage the exothermic nature of the reaction. The reaction is then typically stirred at room temperature until completion.

Work-up procedures generally involve washing the reaction mixture with aqueous solutions to remove the hydrochloride salt of the base and any unreacted starting materials, followed by drying of the organic layer and removal of the solvent under reduced pressure. Purification is often achieved by recrystallization or column chromatography.

Advanced Derivatization and Functionalization Approaches

While the synthesis of this compound itself is well-defined, its further derivatization and functionalization are less commonly reported in the literature. However, the presence of the fluorine atom on the aromatic ring offers a handle for nucleophilic aromatic substitution (SNAr) reactions, albeit under forcing conditions due to the deactivating effect of the sulfonamide group.

Potential derivatization strategies could involve the displacement of the fluoride with various nucleophiles, such as alkoxides, thiolates, or amines, to introduce further functionality onto the aromatic ring. Such reactions would likely require a strong electron-withdrawing group ortho or para to the fluorine to facilitate the SNAr mechanism, which is not inherently present in this molecule.

Another avenue for functionalization is electrophilic aromatic substitution on the benzene ring. The N,N-diisopropylsulfonamide group is a deactivating, meta-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions meta to the sulfonamide group, though potentially requiring harsh reaction conditions.

It is important to note that specific examples of advanced derivatization and functionalization of this compound are not extensively documented in publicly available scientific literature. The reactivity of the N,N-diisopropylsulfonamide moiety can sterically hinder certain transformations and electronically deactivate the aromatic ring towards certain reactions.

N-Alkylation and N-Arylation Strategies

The synthesis of N-substituted sulfonamides is a cornerstone of medicinal and materials chemistry. Strategies for N-alkylation and N-arylation are employed to modify the properties of a parent sulfonamide, such as this compound, or its precursors.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of a sulfonamide. A common method involves the reaction of a primary or secondary sulfonamide with an alkyl halide in the presence of a base. For instance, various N-alkyl and N-aralkyl derivatives of 4-chlorobenzenesulfonamide have been synthesized by reacting the parent sulfonamide with alkyl or benzyl halides using sodium hydride as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF) researchgate.net. This general approach is applicable for creating a diverse library of N-substituted sulfonamides researchgate.net. Another powerful technique is the Mitsunobu reaction, which allows for the N-alkylation of amides and related compounds with a wide range of alcohols under mild conditions rsc.org.

N-Arylation: Introducing an aryl group to the sulfonamide nitrogen can be more challenging. Traditional methods often require harsh conditions. However, modern cross-coupling methodologies have provided milder alternatives. A transition-metal-free approach for the N-arylation of sulfonamides has been developed using o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF) nih.gov. This method proceeds under very mild reaction conditions and tolerates a variety of functional groups, producing N-arylated sulfonamides in good to excellent yields nih.gov.

Table 1: Representative N-Alkylation and N-Arylation Strategies for Sulfonamides

| Strategy | Reagents | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl/Benzyl Halide, Sodium Hydride, DMF | Classic and effective method for introducing alkyl and aralkyl groups. | researchgate.net |

| N-Arylation | o-Silylaryl triflate, Cesium Fluoride (CsF), THF or MeCN | Transition-metal-free, proceeds under mild conditions, good to excellent yields. | nih.gov |

Regioselective Functionalization of the Fluorobenzene Ring

The fluorobenzene ring of this compound is subject to regioselective functionalization, primarily through electrophilic aromatic substitution (S_EAr) and nucleophilic aromatic substitution (S_NAr). The regiochemical outcome is dictated by the directing effects of the existing substituents: the fluoro and the diisopropylsulfamoyl groups.

Electrophilic Aromatic Substitution (S_EAr): The diisopropylsulfamoyl group (-SO₂N(i-Pr)₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. The fluorine atom is also deactivating but is an ortho, para-director. Since the para position is occupied by the sulfamoyl group, both substituents direct incoming electrophiles to the C3 and C5 positions (ortho to the fluorine and meta to the sulfamoyl group).

Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing sulfamoyl group strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions. The fluorine atom at the C4 position is thus susceptible to displacement by strong nucleophiles. This reaction pathway is a common strategy for introducing various functionalities at the C4 position of the benzene ring. The regioselective substitution of fluorine atoms in polyfluorinated aromatic compounds by various nucleophiles is a well-established synthetic tool nih.gov. For instance, in tetrafluorinated BOPYPY dyes, the F2 atom is consistently and regioselectively substituted by N-, O-, S-, and C-based nucleophiles nih.gov.

Electrophilic Fluorination in Sulfonamide Synthesis via N-Fluorosulfonimides

Electrophilic fluorination is a primary method for the selective introduction of fluorine into organic molecules juniperpublishers.com. This approach utilizes reagents with a polarized N-F bond, where the fluorine atom is electron-deficient and behaves as an electrophile ("F⁺" equivalent). Among the most effective and widely used reagents for this purpose are N-fluorosulfonimides wikipedia.org. These reagents offer advantages in stability, safety, and handling compared to earlier agents like elemental fluorine wikipedia.orgnih.gov. The synthesis of N-fluoro sulfonamides can be accomplished via a transfer fluorination from a stable, solid fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to a sulfonamide salt researchgate.net.

Application of N-Fluorobenzenesulfonimide (NFSI) in C-F Bond Formation

N-Fluorobenzenesulfonimide (NFSI) is one of the most popular and commercially available electrophilic N-F fluorinating reagents nih.gov. It is a versatile and mild reagent used for the fluorination of a wide range of nucleophiles organic-chemistry.org.

NFSI is highly effective for the monofluorination of carbon-centered nucleophiles. Its primary application is in the fluorination of enolates, enol silyl ethers, and other active methylene compounds to produce the corresponding α-fluorinated carbonyl compounds guidechem.com. For example, α-fluorosulfonamides have been prepared through the electrophilic fluorination of tertiary sulfonamides using NFSI as the fluorinating agent nih.gov. Beyond carbonyl compounds, NFSI can also be used for the direct fluorination of (hetero)aromatic C-H bonds, often with a high degree of regioselectivity nih.govrsc.org.

Table 2: Selected Applications of NFSI in Electrophilic Fluorination

| Substrate Type | Product | Significance | Reference |

|---|---|---|---|

| Tertiary Sulfonamides | α-Fluorosulfonamides | Direct route to fluorinated sulfonamide derivatives. | nih.gov |

| Ketones, Esters (via enolates) | α-Fluoroketones, α-Fluoroesters | Common method for introducing fluorine adjacent to a carbonyl group. | guidechem.com |

| Aromatic C-H Bonds | Fluoroarenes | Enables late-stage fluorination of aromatic systems. | nih.govrsc.org |

| β-Keto Phosphonates | α-Fluoro-β-keto phosphonates | Catalytic enantioselective synthesis is possible with chiral palladium complexes. | researchgate.net |

Mechanistic Aspects of Electrophilic Fluorination for Sulfonamide Systems

The precise mechanism of electrophilic fluorination with N-F reagents like NFSI remains a subject of discussion wikipedia.org. Two primary pathways are generally considered: a direct bimolecular nucleophilic substitution (S_N2) at the fluorine atom and a single-electron transfer (SET) process wikipedia.org.

S_N2 Mechanism: In this model, the carbon-centered nucleophile directly attacks the electrophilic fluorine atom of the N-F reagent. This results in the formation of the C-F bond and the displacement of the sulfonimide anion as a leaving group youtube.com. The stability of the resulting neutral sulfonimide anion is a significant driving force for the reaction youtube.com. Evidence supporting the S_N2 pathway includes observations where different carbanionic reagents (e.g., Grignard vs. aryllithiums), which have different tendencies to undergo SET, give similar product yields wikipedia.org.

Single-Electron Transfer (SET) Mechanism: An alternative mechanism involves an initial single-electron transfer from the nucleophile to the N-F reagent. This generates a radical cation from the nucleophile and a radical anion of the fluorinating agent. Subsequent radical recombination or fluoride transfer then leads to the final fluorinated product. A proposed SET/fluoride transfer/SET mechanism has been detailed for electrophilic fluorination involving palladium(IV)-fluoride complexes rsc.org. Radical trapping experiments in some systems have failed to detect rearranged products, which argues against a free-radical intermediate and supports the S_N2 pathway in those cases wikipedia.org.

The operative mechanism likely depends on the specific nucleophile, the fluorinating agent, and the reaction conditions.

Synthesis of Sulfonamide Analogues and Isosteres

The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry, and the synthesis of its analogues is a major focus of drug discovery. Modifications can be made at several positions: the sulfonamide nitrogen (N-substitution), the aromatic ring, or the sulfonyl group itself. The goal is often to modulate physicochemical properties, improve biological activity, or enhance isoform selectivity, for example, in carbonic anhydrase inhibitors nih.gov.

Design and Synthesis of N-Substituted 4-Fluorobenzenesulfonamide Derivatives

The synthesis of N-substituted derivatives of 4-fluorobenzenesulfonamide follows established synthetic routes for sulfonamide chemistry. The process typically begins with 4-fluorobenzenesulfonyl chloride, which is reacted with a primary or secondary amine to form the corresponding sulfonamide. Further derivatization can then be carried out.

For example, a general scheme for producing a variety of N-substituted sulfonamides involves a two-step process researchgate.net. First, a primary amine is reacted with a benzenesulfonyl chloride (such as 4-chlorobenzenesulfonyl chloride) to yield a secondary sulfonamide. This intermediate is then subjected to a second N-alkylation or N-arylation reaction using an appropriate halide and a base to furnish the final tertiary sulfonamide researchgate.net. This modular approach allows for the systematic synthesis of a library of compounds with diverse substituents on the nitrogen atom.

The synthesis of more complex analogues can also be achieved. Stilbene-appended N-(2-acetylphenyl)benzenesulfonamides have been synthesized via an initial N-sulfonylation of an aminoacetophenone, followed by a Suzuki-Miyaura cross-coupling reaction to install the stilbene moiety mdpi.com. Similarly, other functionalities like triazoles and chalcones have been incorporated into the benzenesulfonamide framework to create novel derivatives with potential biological activities tsijournals.com.

Table 3: Examples of Synthetic Strategies for Benzenesulfonamide Analogues

| Derivative Class | Synthetic Strategy | Starting Materials | Reference |

|---|---|---|---|

| N-Alkyl/Aralkyl-N-Aryl Sulfonamides | Sequential N-arylation followed by N-alkylation. | Substituted anilines, benzenesulfonyl chloride, alkyl/aralkyl halides. | researchgate.net |

| Stilbene-appended Sulfonamides | N-sulfonylation followed by Suzuki-Miyaura cross-coupling. | Aminoacetophenone, benzenesulfonyl chloride, vinylboronic acid. | mdpi.com |

| Triazole-containing Sulfonamides | Diazotization of an aminosulfonamide, followed by azide formation and subsequent cycloaddition. | N-(4-aminophenyl)benzenesulfonamide, sodium azide, acetylacetone. | tsijournals.com |

Preparation of Bis-sulfonamide Derivatives

The synthesis of bis-sulfonamide derivatives typically involves the reaction of a diamine with two equivalents of a suitable sulfonyl chloride. A general approach for preparing such compounds is illustrated by the synthesis of bis-arylsulfonamides where diamines are treated with sulfonyl chlorides in the presence of a base like triethylamine. While not directly employing this compound, this methodology suggests a plausible route where a diamine could be reacted with 4-fluorobenzenesulfonyl chloride, followed by subsequent N-alkylation with isopropyl groups.

Another potential pathway could involve the use of a bis-sulfonamide precursor that can be functionalized. For instance, a double N-allylation of a bis-sulfonamide substrate has been reported in the presence of a palladium catalyst, leading to the formation of diastereomeric products.

A hypothetical reaction scheme for the synthesis of a bis-sulfonamide derivative starting from a diamine and 4-fluorobenzenesulfonyl chloride is presented below. This would then require a subsequent diisopropylation step to arrive at a structure analogous to a derivative of this compound.

Hypothetical Reaction Data for Bis-sulfonamide Synthesis

| Diamine Substrate | Sulfonyl Chloride | Product | Yield (%) |

| Ethylenediamine | 4-fluorobenzenesulfonyl chloride | N,N'-(Ethane-1,2-diyl)bis(4-fluorobenzenesulfonamide) | Not Reported |

| 1,4-Diaminobutane | 4-fluorobenzenesulfonyl chloride | N,N'-(Butane-1,4-diyl)bis(4-fluorobenzenesulfonamide) | Not Reported |

| Piperazine | 4-fluorobenzenesulfonyl chloride | 1,4-Bis(4-fluorophenylsulfonyl)piperazine | Not Reported |

This table is illustrative and based on general synthetic methods for bis-sulfonamides.

Stereocontrolled Synthesis of Chiral Sulfonamide Scaffolds

The stereocontrolled synthesis of chiral sulfonamides is a significant area of research, often employing chiral catalysts or auxiliaries to induce stereoselectivity. While no specific examples detail the use of this compound as a substrate, general methodologies for the synthesis of chiral sulfonamides offer potential avenues for its derivatization.

One prominent method is the catalytic enantioselective synthesis of N-C axially chiral sulfonamides through palladium-catalyzed N-allylation. This has been successfully applied to secondary sulfonamides bearing sterically demanding groups on the nitrogen atom. In such reactions, a chiral ligand, such as the (S,S)-Trost ligand, is used to induce enantioselectivity in the allylation of the sulfonamide nitrogen. The application of this method to a de-isopropylated precursor of this compound could potentially lead to chiral products, which could then be re-alkylated if necessary.

Another established approach involves the use of enantiopure sulfinamides as chiral auxiliaries. Nucleophilic addition to enantiopure sulfinimines, derived from these sulfinamides, allows for the asymmetric construction of chiral amines and their derivatives, which can be further elaborated into chiral sulfonamides. This strategy relies on the temporary introduction of a chiral sulfinyl group to direct the stereochemical outcome of subsequent transformations.

The table below outlines representative data from the enantioselective synthesis of chiral sulfonamides using a palladium-catalyzed approach on model substrates, which could hypothetically be adapted for derivatives of 4-fluorobenzenesulfonamide.

Representative Data for Stereocontrolled N-Allylation of Sulfonamides

| Sulfonamide Substrate | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| N-(2-tert-butylphenyl)benzenesulfonamide | (allyl-Pd-Cl)₂ / (S,S)-Trost ligand | Chiral N-allyl-N-(2-tert-butylphenyl)benzenesulfonamide | High | up to 95 |

| N-(2-arylethynyl-6-methylphenyl)tosylamide | (allyl-PdCl)₂ / (S,S)-Trost ligand | Chiral N-allyl-N-(2-arylethynyl-6-methylphenyl)tosylamide | up to 98 | up to 92 |

This table presents data from literature on analogous systems and illustrates the potential for achieving high stereocontrol in sulfonamide synthesis.

V. Advanced Analytical and Biophysical Characterization in N,n Diisopropyl 4 Fluorobenzenesulfonamide Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of N,N-Diisopropyl 4-fluorobenzenesulfonamide (B1215347), offering detailed insights into its electronic and vibrational states.

NMR spectroscopy is a cornerstone technique for the structural elucidation of N,N-Diisopropyl 4-fluorobenzenesulfonamide, providing atom-specific information about the chemical environment of hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl and the aromatic protons. The methyl protons of the two isopropyl groups would likely appear as a doublet, while the methine protons would present as a septet due to coupling with the six adjacent methyl protons. The aromatic protons on the fluorinated benzene ring would typically appear as two distinct multiplets, resembling doublets of doublets, due to coupling with each other and with the neighboring ¹⁹F nucleus.

¹³C NMR: The carbon NMR spectrum provides a count of the chemically distinct carbon atoms. Key signals would include those for the methyl and methine carbons of the isopropyl groups, and four signals for the aromatic carbons of the 4-fluorophenyl ring. The carbon directly bonded to the fluorine atom (C4) would exhibit a large one-bond C-F coupling constant, while the other aromatic carbons (C1, C2/C6, C3/C5) would show smaller two-, three-, and four-bond couplings.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. The spectrum for this compound would display a single resonance for the fluorine atom on the benzene ring. The precise chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.2 | Doublet | -CH(CH ₃)₂ |

| ¹H | ~3.9 | Septet | -CH (CH₃)₂ |

| ¹H | ~7.3 | Multiplet (dd) | Aromatic CH (ortho to F) |

| ¹H | ~7.8 | Multiplet (dd) | Aromatic CH (ortho to SO₂) |

| ¹³C | ~22 | Singlet | -CH(C H₃)₂ |

| ¹³C | ~49 | Singlet | -C H(CH₃)₂ |

| ¹³C | ~116 (d, ¹JCF ≈ 255 Hz) | Doublet | C 3 / C 5 (ortho to F) |

| ¹³C | ~130 (d, ²JCF ≈ 9 Hz) | Doublet | C 2 / C 6 (ortho to SO₂) |

| ¹³C | ~135 (d, ⁴JCF ≈ 3 Hz) | Doublet | C 1 (ipso-S) |

| ¹³C | ~165 (d, ¹JCF ≈ 255 Hz) | Doublet | C 4 (ipso-F) |

| ¹⁹F | ~ -105 to -115 | Multiplet | Ar-F |

Infrared spectroscopy is utilized to identify the various functional groups within the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the sulfonamide and fluorinated aromatic moieties.

Key vibrational modes include the strong asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, which are typically found in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. The presence of the C-F bond is confirmed by a strong absorption band in the 1250-1000 cm⁻¹ region. Other significant peaks correspond to the S-N bond, C-N bond, and the vibrations of the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2960 | C-H Stretch | Aliphatic (Isopropyl) |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |

| 1350-1300 | Asymmetric S=O Stretch | Sulfonamide |

| 1250-1000 | C-F Stretch | Fluoroaromatic |

| 1160-1130 | Symmetric S=O Stretch | Sulfonamide |

| 950-910 | S-N Stretch | Sulfonamide |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The molecular weight of the compound is 259.34 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ would be observed at m/z 259 or 260, respectively.

Collision-induced dissociation of the molecular ion would lead to predictable fragment ions. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), resulting in a significant peak. Other likely fragmentations include the cleavage of the isopropyl groups.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

|---|---|---|

| 259 | [C₁₂H₁₈FNO₂S]⁺ | Molecular Ion [M]⁺ |

| 244 | [C₁₁H₁₅FNO₂S]⁺ | Loss of a methyl group [M-CH₃]⁺ |

| 216 | [C₉H₁₁FNO₂S]⁺ | Loss of an isopropyl group [M-C₃H₇]⁺ |

| 195 | [C₁₂H₁₈FN]⁺ | Loss of sulfur dioxide [M-SO₂]⁺ |

| 159 | [C₆H₄FO₂S]⁺ | 4-Fluorobenzenesulfonyl cation |

| 100 | [C₆H₁₄N]⁺ | Diisopropylaminyl cation |

X-ray Diffraction for Solid-State Structural Elucidation

While specific crystallographic data for this compound is not widely published, valuable insights can be drawn from the crystal structure of its close analog, N,N-diisopropyl-4-methylbenzenesulfonamide. nih.govnih.gov This analysis allows for a detailed understanding of the molecule's three-dimensional shape and how it packs in the solid state.

The crystal structure of the analogous N,N-diisopropyl-4-methylbenzenesulfonamide reveals key conformational features that are likely shared by the fluoro-substituted compound. nih.gov The geometry around the sulfur atom is approximately tetrahedral. The sulfonamide functional group displays typical S=O bond lengths (ranging from 1.433 to 1.439 Å) and S-N bond lengths (1.622 to 1.624 Å). nih.govnih.gov

A crucial conformational aspect is the orientation of the bulky diisopropyl groups relative to the aromatic ring. When viewed down the S-N bond, the isopropyl groups adopt a gauche conformation with respect to the aromatic ring. nih.govnih.gov This arrangement minimizes steric hindrance between the alkyl groups and the phenyl ring.

Table 4: Selected Bond Lengths and Angles from the Analogous N,N-diisopropyl-4-methylbenzenesulfonamide Structure nih.govnih.gov

| Parameter | Value (Molecule 1) | Value (Molecule 2) |

|---|---|---|

| S=O Bond Length | 1.433 - 1.439 Å | 1.433 - 1.439 Å |

| S-N Bond Length | 1.622 Å | 1.624 Å |

| S-C (Aromatic) Bond Length | 1.777 Å | 1.773 Å |

| O-S-O Bond Angle | 119.35° | 119.54° |

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In the solid state of the methyl-analog, the molecules are held together primarily by intermolecular C-H···O hydrogen bonds and C-H···π interactions. nih.govnih.gov

Biophysical Methods for Quantitative Interaction Analysis (In Vitro)

Quantitative in vitro biophysical methods are essential for a detailed understanding of the binding characteristics of this compound with its putative protein targets. These techniques offer insights into the thermodynamics, kinetics, and stoichiometry of binding, providing a complete picture of the molecular recognition process.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. nih.gov By titrating a solution of this compound into a sample cell containing a target protein, ITC can determine the binding affinity (K D ), stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. psu.edu This thermodynamic profile provides a deep understanding of the forces driving the interaction.

The binding process is monitored by detecting the minute temperature differences between the sample cell and a reference cell as the ligand is injected. nih.gov An exothermic reaction releases heat, while an endothermic reaction absorbs it. The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters. psu.edu

Hypothetical ITC Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Kₐ) | 2.5 x 10⁶ | M⁻¹ |

| Dissociation Constant (K D ) | 400 | nM |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -10.8 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -8.9 | kcal/mol |

This table represents hypothetical data for illustrative purposes.

Thermal Diffusion Forced Rayleigh Scattering (TDFRS) is a technique that measures thermal diffusion and mass diffusion in liquid mixtures. nih.govwikipedia.org In the context of protein-ligand interactions, TDFRS can be employed to detect changes in the hydration shell and conformational state of a protein upon binding of a small molecule like this compound.

The method utilizes two interfering laser beams to create a transient thermal grating in the sample. wikipedia.org The relaxation of this grating, monitored by the diffraction of a third laser beam, is dependent on the thermal and mass diffusion coefficients of the molecules. Binding of this compound to its target protein would alter these diffusion properties, providing insights into the interaction. While not a primary method for determining binding affinity, TDFRS can offer complementary information about binding-induced structural changes.

Hypothetical TDFRS Data for a Target Protein Before and After Binding this compound

| Sample | Thermal Diffusion Coefficient (D T ) (10⁻⁸ cm²/s·K) | Mass Diffusion Coefficient (D m ) (10⁻⁷ cm²/s) |

| Target Protein (Apo) | 1.53 | 5.8 |

| Target Protein + this compound (Holo) | 1.68 | 5.5 |

This table represents hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. springernature.comnih.gov It is widely used to determine the kinetics of binding, including the association rate constant (k a ) and the dissociation rate constant (k d ), from which the equilibrium dissociation constant (K D ) can be calculated. nih.gov

In a typical SPR experiment to study this compound, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. springernature.com The association phase is monitored during the injection, and the dissociation phase is observed when the flow is switched back to buffer.

Hypothetical SPR Kinetic Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

| Association Rate (kₐ) | 3.1 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate (k d ) | 1.2 x 10⁻³ | s⁻¹ |

| Dissociation Constant (K D ) | 387 | nM |

This table represents hypothetical data for illustrative purposes.

Vi. Future Perspectives and Emerging Research Avenues for N,n Diisopropyl 4 Fluorobenzenesulfonamide Chemistry

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of N,N-Diisopropyl 4-fluorobenzenesulfonamide (B1215347) and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. A significant focus will be on the development of methods that utilize environmentally benign solvents, particularly water. tandfonline.com Research has already demonstrated the feasibility of synthesizing sulfonamides in aqueous media, often at room temperature, which drastically reduces the reliance on volatile organic compounds (VOCs). tandfonline.comresearchgate.net

Another promising avenue is the implementation of solvent-free reaction conditions, which represents an ideal green chemistry approach. tandfonline.com The use of heterogeneous catalysts, such as silica gel, in solvent-free syntheses has been shown to be effective for the preparation of sulfonamides and offers the advantages of easy separation and reusability. researchgate.net

Furthermore, the development of catalytic systems that enable more atom-economical routes to N,N-Diisopropyl 4-fluorobenzenesulfonamide is a key area of future research. This includes the use of nano-catalysts, such as magnetite-immobilized nano-ruthenium, for the direct coupling of sulfonamides and alcohols, which produces water as the only byproduct. acs.org The exploration of deep eutectic solvents (DES) as green reaction media also presents a novel and sustainable approach for sulfonamide synthesis. thieme-connect.com

Future research in this area could focus on adapting these existing green methodologies to the specific synthesis of this compound. A key challenge will be to achieve high yields and purity while adhering to sustainable practices. The table below summarizes potential green synthetic strategies and their advantages.

| Green Synthetic Strategy | Key Advantages | Potential for this compound |

| Aqueous Media Synthesis | Reduced use of VOCs, milder reaction conditions | Adaptation of existing protocols for the reaction of 4-fluorobenzenesulfonyl chloride with diisopropylamine in water. |

| Solvent-Free Conditions | Elimination of solvent waste, potential for simplified workup | Investigation of solid-state or melt-phase reactions, possibly with catalytic assistance. |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, reduced waste | Development of recyclable catalysts for the sulfonylation reaction. |

| Nano-Catalysis | High catalytic activity and selectivity, mild reaction conditions | Application of nano-catalysts for novel synthetic routes, such as direct C-H sulfonamidation. |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, recyclable | Use of DES to enhance reaction rates and facilitate product isolation. |

Expanding the Scope of Catalytic Applications with this compound Motifs

While much of the current research focuses on the synthesis of sulfonamides, a compelling future direction is the application of this compound and its derivatives as components in catalytic systems. The unique electronic and steric properties of this motif could be harnessed in the design of novel ligands for transition metal catalysis or as organocatalysts.

The sulfonamide group can act as a coordinating moiety for metal centers, and the specific substituents on the nitrogen and the aromatic ring can be tuned to modulate the electronic and steric environment of the catalyst. This could lead to the development of catalysts with enhanced selectivity and activity for a variety of organic transformations.

In the realm of organocatalysis, chiral derivatives of this compound could be explored as catalysts for asymmetric reactions. The sulfonamide functionality can participate in hydrogen bonding interactions, which are crucial for the stereochemical control in many organocatalytic processes.

Future research will likely involve the synthesis of a library of this compound analogues with varying steric and electronic properties and screening them for catalytic activity in a range of reactions.

Advanced Computational Design and Prediction of Novel Analogues

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of novel analogues of this compound with tailored properties. In silico studies can provide valuable insights into the structural, electronic, and physicochemical properties of these molecules, guiding synthetic efforts towards the most promising candidates. nih.govacs.org

Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic structures, and spectroscopic properties of new analogues. researchgate.net This information is crucial for understanding structure-activity relationships and for designing molecules with specific electronic or steric characteristics.

Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes or receptors. researchgate.net This is particularly relevant for the development of new therapeutic agents. openaccesspub.orgajchem-b.comajchem-b.com

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activity or other properties. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.

The table below outlines key computational methods and their potential applications in the design of novel this compound analogues.

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of molecular orbitals, electrostatic potential, and vibrational frequencies. | Understanding of electronic properties, reactivity, and spectroscopic signatures. |

| Molecular Docking | Simulation of ligand-protein binding. | Prediction of binding affinity and identification of key interactions for drug design. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling of the relationship between molecular structure and biological activity. | Prediction of the activity of unsynthesized analogues and guidance for lead optimization. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. | Insight into conformational flexibility and the stability of ligand-protein complexes. |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The sulfonamide scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. openaccesspub.orgajchem-b.comajchem-b.comsemanticscholar.orgacs.org This provides a strong foundation for exploring the potential of this compound and its derivatives in the field of chemical biology.

A key area of future research will be the synthesis of libraries of this compound analogues and their screening against a diverse range of biological targets. This could lead to the discovery of novel bioactive compounds with potential applications in medicine. semanticscholar.org

Furthermore, the this compound scaffold can be functionalized with reporter groups, such as fluorophores or affinity tags, to create chemical probes. These probes can be used to study biological processes, identify protein targets, and visualize molecular interactions within living cells.

The development of "smart" probes based on this scaffold, which exhibit a change in their properties upon binding to a specific target, is another exciting possibility. For example, a fluorogenic probe could be designed to become fluorescent only after interacting with its biological target, enabling the sensitive and selective detection of the target in complex biological systems.

Potential for New Material Science Applications (Excluding specific material properties)

The incorporation of the this compound motif into polymeric structures opens up new avenues for the development of advanced materials. The unique combination of the rigid aromatic ring, the flexible diisopropylamino group, and the polar sulfonamide functionality could impart novel properties to these materials.

One potential area of exploration is the synthesis of sulfonamide-based polymers with tunable solubility and pH-responsiveness. nih.govresearchgate.net The pKa of the sulfonamide group can be modulated by the substituents on the aromatic ring, allowing for the design of polymers that undergo conformational changes or phase transitions in response to changes in pH. researchgate.net

Another promising direction is the development of sulfonamide-containing polymers for use as electrolytes in batteries and other electrochemical devices. The sulfonamide group can coordinate with metal ions, facilitating ion transport within the polymer matrix. Research into gel polymer electrolytes based on sulfonamide functional polymer nanoparticles has shown potential for sodium metal batteries. rsc.org

The high thermal stability often associated with aromatic sulfonamides suggests that polymers incorporating the this compound unit could exhibit enhanced thermal resistance. Future research in this area will involve the synthesis and characterization of a range of polymers containing this motif to explore their potential in various material science applications.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing N,N-Diisopropyl 4-fluorobenzenesulfonamide?

- Methodology : The compound is typically synthesized via sulfonylation of 4-fluorobenzenesulfonyl chloride with diisopropylamine. Key steps include:

-

Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmosphere (N₂/Ar) to prevent hydrolysis.

-

Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to diisopropylamine, with a base (e.g., triethylamine) to neutralize HCl byproducts .

-

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Table 1 : Example Reaction Parameters

Reagent Molar Ratio Solvent Temperature Yield (%) 4-Fluorobenzenesulfonyl chloride 1.0 DCM 0°C → RT 85 Diisopropylamine 1.1 DCM RT - Triethylamine 1.5 DCM RT -

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR should show signals for diisopropyl groups (δ 1.2–1.4 ppm, doublets) and aromatic protons (δ 7.5–8.0 ppm). ¹⁹F NMR will exhibit a singlet near δ -110 ppm for the fluorine substituent .

- X-ray Crystallography : For unambiguous confirmation, single-crystal XRD can resolve bond angles and distances (e.g., S–N bond length ~1.63 Å, C–F bond ~1.34 Å) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the diisopropyl groups in catalytic applications?

- Steric and Electronic Effects : The bulky diisopropyl groups hinder nucleophilic attack at the sulfonamide sulfur, increasing stability under basic conditions. This steric shielding also influences regioselectivity in cross-coupling reactions .

- Case Study : In Rh₂(S-PTTL)₄-catalyzed enantioselective reactions, the diisopropyl moiety stabilizes transition states via van der Waals interactions, enhancing enantiomeric excess (e.g., up to 95% ee in diazoamide functionalization) .

Q. How do thermal decomposition pathways of this compound compare to its dimethyl analog?

- Thermogravimetric Analysis (TGA) :

- N,N-Diisopropyl derivative : Decomposes at 220–240°C, releasing HF, SO₂, and CO (monitored via FT-IR gas analysis) .

- N,N-Dimethyl analog : Lower decomposition threshold (180–200°C) due to reduced steric protection .

Q. What strategies mitigate conflicting data in spectroscopic characterization?

- Common Pitfalls : Overlapping signals in ¹H NMR (e.g., diisopropyl CH₃ vs. aromatic protons).

- Resolution :

- Use high-field NMR (≥500 MHz) or 2D techniques (COSY, HSQC) to resolve splitting patterns .

- Compare experimental data with computational predictions (DFT for ¹³C NMR chemical shifts) .

Methodological Challenges and Solutions

Q. How to optimize enantioselective synthesis using this compound as a chiral auxiliary?

- Catalytic Systems :

- Rhodium Catalysts : Rh₂(S-PTTL)₄ achieves >90% ee in C–H functionalization reactions. Key parameters: 2 mol% catalyst, DMB solvent, 25°C .

- Chiral HPLC Validation : Use Chiralpak IA-3 columns (hexane/isopropanol) to separate enantiomers .

Q. What are the limitations of using this compound in biological assays?

- Solubility Issues : Poor aqueous solubility (logP ~3.5) necessitates DMSO or PEG-400 co-solvents .

- Toxicity Mitigation : Follow MSDS guidelines for PPE (gloves, goggles, fume hoods) to avoid dermal/ocular exposure .

Data Contradictions and Validation

Q. Why do computational models sometimes mispredict the compound’s dipole moment?

- Electrostatic Interactions : The fluorine atom’s strong electronegativity creates localized charge density, which DFT methods may underestimate.

- Validation : Cross-check with experimental dipole moments derived from dielectric constant measurements .

Applications in Drug Discovery

Q. How does this compound serve as a protease inhibitor scaffold?

- Structural Insights : The sulfonamide group chelates catalytic zinc ions in metalloproteases (e.g., MMP-9), while the fluorine enhances membrane permeability .

- SAR Studies : Modifying the diisopropyl groups to cyclopropyl or tert-butyl alters binding affinity (Ki values range: 0.5–50 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.